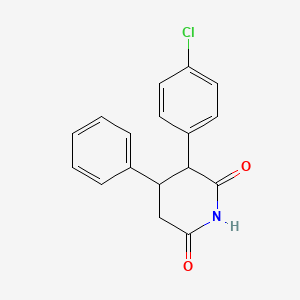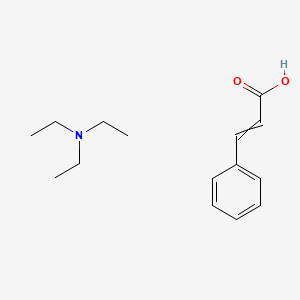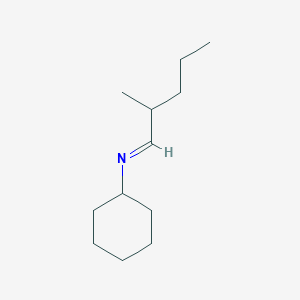![molecular formula C9H9ClO4S2 B14308450 {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid CAS No. 113419-84-4](/img/structure/B14308450.png)
{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is an organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a methanesulfonyl group, and a sulfanyl acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nucleophilic Aromatic Substitution:
Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride as a reagent.
Thioether Formation: The sulfanyl group is introduced through a thioether formation reaction, typically involving thiol reagents.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the sulfonyl group, leading to dechlorination or desulfonylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated and Desulfonylated Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}propionic acid
- {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}butyric acid
- {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}benzoic acid
Uniqueness
{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
113419-84-4 |
|---|---|
Molekularformel |
C9H9ClO4S2 |
Molekulargewicht |
280.8 g/mol |
IUPAC-Name |
2-(3-chloro-4-methylsulfonylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H9ClO4S2/c1-16(13,14)8-3-2-6(4-7(8)10)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
OGTBUXNSOLQKPC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)SCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


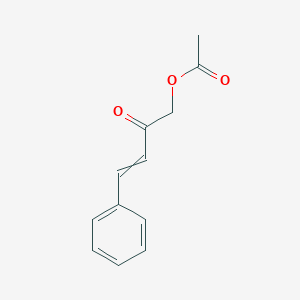
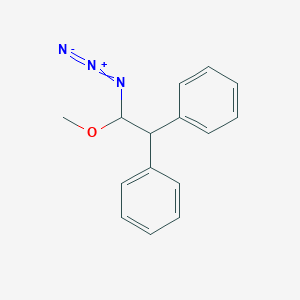
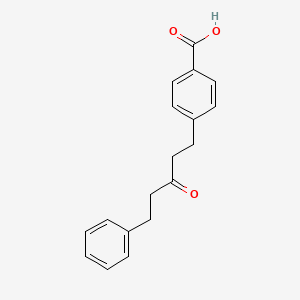
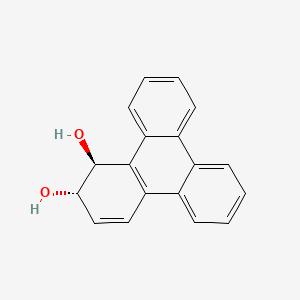
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
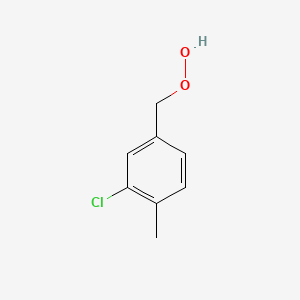

![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)
![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
